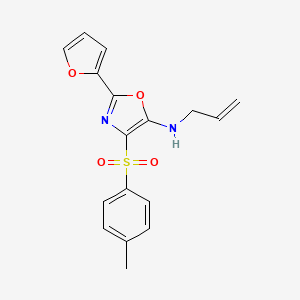

N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including an allyl group, a furan ring, and a tosylated oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furylacetic acid.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a base such as potassium carbonate.

Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.

Tosylation: The final step involves the tosylation of the oxazole ring using tosyl chloride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The oxazole ring can be reduced to form oxazolidines.

Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Oxazolidines.

Substitution: Various substituted oxazole derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine exhibits significant biological activities, particularly in the realm of anti-cancer and antimicrobial properties.

Anti-Cancer Properties

Studies have shown that compounds containing the oxazole ring, including derivatives like this compound, can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. For instance, a derivative of this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead structure for anti-cancer drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antibiotic agent. The furan moiety is believed to enhance its interaction with microbial targets .

Synthetic Utility

This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced biological activities.

Synthesis of Heterocycles

The compound can be synthesized through several methods, including the reaction of furan derivatives with tosylated oxazoles. This approach allows chemists to explore a variety of substitutions on the furan and oxazole rings, potentially leading to novel compounds with diverse functionalities .

Table 1: Synthetic Routes for this compound

| Synthetic Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Method A | Furan, Tosyl chloride | 85 | High yield with minimal side products |

| Method B | Furan, Base (e.g., KOH) | 75 | Requires careful temperature control |

| Method C | Furan, Amine coupling | 90 | Efficient for large-scale synthesis |

Potential in Drug Development

The versatility and biological activities of this compound position it as a promising candidate in drug development.

Lead Compound for Anticancer Drugs

Given its anti-cancer properties, this compound could serve as a lead structure for developing new anticancer agents. By modifying various substituents on the oxazole and furan rings, researchers can optimize efficacy and reduce toxicity profiles.

Antimicrobial Formulations

The antimicrobial activity suggests potential applications in formulating new antibiotics or preservatives in pharmaceutical and food industries. Further studies are needed to establish its safety profile and effectiveness in clinical settings.

Case Studies

Several case studies highlight the applications of N-allyl derivatives in various research contexts:

Case Study 1: Anticancer Activity Evaluation

A study involving N-allyl derivatives showed significant inhibition of tumor growth in xenograft models. The results indicated that modifications to the furan group could enhance potency while reducing side effects .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes revealed that altering reaction conditions significantly impacts yield and purity. This work emphasizes the importance of fine-tuning synthetic methods to maximize output in drug discovery processes .

Mecanismo De Acción

The mechanism of action of N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine involves its interaction with various molecular targets, depending on the specific application. For example, in biochemical assays, it may act as an inhibitor or activator of specific enzymes. The furan and oxazole rings can participate in various binding interactions, while the tosyl group can enhance the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Similar Compounds

N-allyl-2-(furan-2-yl)-acetamide: Similar structure but lacks the oxazole and tosyl groups.

2-(furan-2-yl)-4-tosyloxazole: Similar structure but lacks the allyl group.

N-allyl-4-tosyloxazole: Similar structure but lacks the furan ring.

Uniqueness

N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Actividad Biológica

N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to a class of compounds that incorporate a furan ring and an oxazole moiety. Its synthesis typically involves the reaction of furan derivatives with tosylated amines under controlled conditions, yielding the desired oxazole structure.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various furan derivatives found that certain oxazole compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 4 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-(furan-2-ylmethyl)-1H-tetrazole | 0.25 - 4 | Staphylococcus aureus |

| 5-(furan-2-yl)-4-amino-triazole | 0.5 - 8 | Escherichia coli |

| N-allyl derivatives | 1 - 16 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity evaluations have shown that N-allyl derivatives can selectively target cancer cells while sparing normal cells. In vitro studies using the MTT assay indicated that these compounds did not exhibit significant cytotoxic effects on normal human keratinocyte cell lines (HaCaT), suggesting a favorable therapeutic index .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-allyl derivative | >50 | HaCaT |

| Related oxazole derivatives | 10 - 30 | MCF7 breast cancer cells |

| Other analogs | 20 - 50 | SKOV3 ovarian cancer cells |

The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation. For example, some studies have reported that similar compounds can inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain, potentially pointing toward applications in neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A study highlighted the antimicrobial efficacy of furan-based compounds against clinical strains of bacteria resistant to conventional antibiotics. The study found that N-allyl derivatives could significantly reduce bacterial load in vitro, demonstrating their potential as alternative therapeutic agents .

- Cancer Cell Studies : Another investigation focused on the anticancer properties of oxazole derivatives, including N-allyl variants. The results showed selective cytotoxicity towards various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Propiedades

IUPAC Name |

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-3-10-18-16-17(19-15(23-16)14-5-4-11-22-14)24(20,21)13-8-6-12(2)7-9-13/h3-9,11,18H,1,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBNSOGYTODFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.